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Compound of Interest

Compound Name:
tert-Butyl 4-(piperidin-4-

yl)azepane-1-carboxylate

CAS No.: 2126177-93-1

Cat. No.: B2885797

Get Quote

Introduction & Pharmacological Significance[1][2][3]
[4][5][6][7]
The piperidinyl-azepane scaffold—specifically where an azepane ring is linked to the 4-position

of a piperidine—represents a privileged pharmacophore in modern medicinal chemistry. This

structural motif is increasingly prevalent in ligands targeting G-Protein Coupled Receptors

(GPCRs), particularly:

Histamine H3 Receptors: Modulation of cognitive deficits and sleep disorders.

Sigma-1 (

) Receptors: Neuroprotection and neuropathic pain management.

Chemokine Receptors (CCR5/CCR2): Immunology and virology applications.

The steric bulk of the seven-membered azepane ring, combined with the flexible piperidine

linker, offers unique conformational vectors that differentiate these compounds from their
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morpholine or piperazine analogues. This guide details the robust synthesis of 4-(azepan-1-

yl)piperidine cores via Reductive Amination, the most versatile and scalable method for this

transformation.

Retrosynthetic Strategy
The most efficient route to construct the C-N bond between the piperidine and azepane rings is

the reductive amination of N-protected-4-piperidones with azepane.

Mechanistic Pathway[4][6][8][9]
Condensation:N-Boc-4-piperidone reacts with azepane to form an unstable hemiaminal,

which dehydrates to an iminium ion species.

Reduction: The iminium ion is selectively reduced in situ by a hydride source (typically

Sodium Triacetoxyborohydride, STAB) to yield the tertiary amine.
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Figure 1: Mechanistic pathway for the reductive amination of piperidone with azepane.

Experimental Protocol: Reductive Amination
Target Molecule:tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate Scale: 5.0 mmol (Gram-scale

adaptable)
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Reagent
Equiv.[1][2][3]
[4][5]

MW ( g/mol ) Amount Role

N-Boc-4-

piperidone
1.0 199.25 1.00 g Electrophile

Azepane

(Hexamethylenei

mine)

1.2 99.18 0.60 g (0.68 mL) Nucleophile

Sodium

Triacetoxyborohy

dride (STAB)

1.5 211.94 1.59 g Reducing Agent

Acetic Acid

(Glacial)
1.0 60.05 0.30 g (0.29 mL) Catalyst

1,2-

Dichloroethane

(DCE)

- - 15-20 mL Solvent

Step-by-Step Procedure
Phase 1: Imine Formation (Pre-complexation)

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Solvation: Dissolve N-Boc-4-piperidone (1.00 g, 5.0 mmol) in anhydrous DCE (15 mL).

Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for

STAB, but DCM is a valid alternative.

Amine Addition: Add Azepane (0.68 mL, 6.0 mmol) followed by Acetic Acid (0.29 mL, 5.0

mmol).

Critical Insight: The acetic acid buffers the reaction (pH ~5-6), accelerating iminium ion

formation without protonating the azepane so strongly that it becomes non-nucleophilic.

Equilibration: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.
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Checkpoint: The solution may turn slightly yellow or cloudy. This indicates the formation of

the hemiaminal/iminium species.

Phase 2: Reduction[1]
Reagent Addition: Cool the reaction mixture to 0 °C (ice bath) to mitigate exotherms, though

this is optional for small scales. Add STAB (1.59 g, 7.5 mmol) in 3 portions over 5 minutes.

Why STAB? Unlike NaCNBH3, STAB is non-toxic (no cyanide) and less reactive toward

the ketone starting material, reducing the formation of the alcohol side-product (4-

hydroxypiperidine).

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

12–16 hours (overnight).

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM + 1% NH4OH) or

LC-MS.

Target: Disappearance of piperidone (Rf ~0.6) and appearance of a basic amine spot (Rf

~0.3, stains with Ninhydrin or Dragendorff).

Phase 3: Workup & Isolation
Quench: Carefully add saturated aqueous NaHCO3 (20 mL) to the reaction mixture. Stir

vigorously for 15 minutes to quench excess borohydride and break up boron-amine

complexes.

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

Washing: Combine organic layers and wash with Brine (20 mL).

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude oil.

Purification Strategy
For medicinal chemistry purity (>95%), column chromatography is usually required to remove

unreacted azepane and trace alcohol byproducts.

Stationary Phase: Silica Gel (230-400 mesh).
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Eluent: Gradient of 0%

10% Methanol in Dichloromethane (with 1% aqueous NH4OH or Triethylamine additive).

Tip: The amine product will streak on silica without a basic modifier.

Optimization & Troubleshooting Guide
Common issues encountered during this synthesis and their validated solutions.

Observation Probable Cause Corrective Action

Stalled Reaction (Ketone

remains)
Steric hindrance of Azepane

Increase temperature to 40 °C;

extend pre-complexation time

to 2 hours; add 3Å Molecular

Sieves to remove water.

Side Product: Alcohol

(Reduced ketone)

STAB reducing ketone before

imine forms

Ensure 1 hr pre-stirring with

AcOH before adding STAB.

Add STAB slower.

Low Yield / Emulsion Boron-amine complexation

Quench with 1M NaOH instead

of NaHCO3 to fully break

boron complexes; use

Rochelle's salt if emulsion

persists.

Product Streaking

(TLC/Column)
Interaction with acidic silica

Pre-wash silica column with

1% Et3N/Hexanes or use

amine-functionalized silica.

Workflow Visualization
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Figure 2: Operational workflow for the synthesis of piperidinyl-azepane.
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Characterization Data (Expected)
To validate the identity of tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate:

1H NMR (400 MHz, CDCl3):

4.15 (br s, 2H, Piperidine H-2/6 eq),

2.65 (m, 2H, Piperidine H-2/6 ax),

2.60 (m, 4H, Azepane N-CH2),

2.55 (m, 1H, Piperidine H-4),

1.75 (m, 2H, Piperidine H-3/5),

1.60 (m, 8H, Azepane C-H core),

1.45 (s, 9H, Boc).

13C NMR: Diagnostic peaks at

154.8 (Boc C=O), 79.3 (t-Bu quart), 62.5 (Piperidine C-4), 50.5 (Azepane C-2/7).

HRMS (ESI+): Calculated for C16H30N2O2 [M+H]+: 283.2380.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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